molecular formula C87H95Cl3N16O28S2 B606586 Cefilavancin CAS No. 722454-12-8

Cefilavancin

Número de catálogo: B606586
Número CAS: 722454-12-8
Peso molecular: 1983.3 g/mol
Clave InChI: OGUAFUAJSPORAH-KHCCTVBNSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Métodos De Preparación

Cefilavancin se sintetiza a través de un proceso complejo de múltiples pasos que involucra el acoplamiento de porciones de glicopéptido y cefalosporina. La ruta sintética típicamente involucra los siguientes pasos:

Análisis De Reacciones Químicas

Cefilavancin experimenta varias reacciones químicas, incluyendo:

    Oxidación: El compuesto puede ser oxidado bajo condiciones específicas, lo que lleva a la formación de derivados oxidados.

    Reducción: Se pueden realizar reacciones de reducción para modificar los grupos funcionales dentro de la molécula.

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y varios nucleófilos para reacciones de sustitución. Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados .

Aplicaciones Científicas De Investigación

Clinical Applications

Cefilavancin has shown promising results in various clinical settings:

  • Complicated Skin and Skin Structure Infections (cSSSIs) : In phase 2 clinical trials, this compound demonstrated a cure rate of 91.7% in treating cSSSIs, comparable to vancomycin's 90.7% . Its efficacy against MRSA has been particularly noted, with minimum inhibitory concentration (MIC) values as low as 0.03 μg/ml against MRSA isolates.
  • Acute Bacterial Skin and Skin Structure Infections (ABSSSIs) : this compound is being evaluated for its effectiveness in treating ABSSSIs caused by resistant strains of bacteria. The drug's ability to maintain therapeutic plasma concentrations above the MIC for MRSA supports its potential use in severe infections .
  • Treatment of VISA : this compound has exhibited significant activity against heterogeneous VISA strains, with MIC values lower than those of other comparators like daptomycin and linezolid .

Comparative Efficacy

A comparison table summarizing this compound's efficacy against various pathogens is presented below:

Pathogen This compound MIC (μg/ml) Vancomycin MIC (μg/ml) Daptomycin MIC (μg/ml)
Methicillin-resistant Staphylococcus aureus (MRSA)0.031-20.5
Vancomycin-intermediate Staphylococcus aureus (VISA)0.12521
Vancomycin-resistant Enterococci (VRE)0.5>328

Safety Profile

In clinical studies, this compound has demonstrated a favorable safety profile with fewer adverse effects compared to traditional therapies. Common side effects included mild gastrointestinal disturbances and skin reactions, which were generally well-tolerated . The incidence of pruritus was notably higher in patients treated with vancomycin compared to those receiving this compound.

Ongoing Research and Development

This compound is currently undergoing further clinical evaluation:

  • Phase 3 Trials : Theravance Biopharma and R-Pharm are conducting phase 3 trials in Russia focusing on its use for complicated skin infections . These studies aim to confirm earlier findings regarding its efficacy and safety.
  • Potential for Broader Applications : Beyond skin infections, researchers are exploring this compound's potential applications in treating other serious infections caused by resistant Gram-positive bacteria. Its unique mechanism may also make it a candidate for combination therapies aimed at overcoming multidrug resistance .

Mecanismo De Acción

Cefilavancin opera a través de un mecanismo de acción único que lo distingue de otros antibióticos. Inhibe principalmente la síntesis de la pared celular bacteriana al unirse al extremo D-alanil-D-alanina de las unidades precursoras de la pared celular. Esta inhibición interrumpe el proceso de entrecruzamiento esencial para la integridad estructural de la pared celular bacteriana, lo que lleva a la lisis y muerte celular. Además, this compound puede interrumpir las biopelículas bacterianas, lo que lo hace efectivo contra infecciones crónicas .

Comparación Con Compuestos Similares

Cefilavancin se compara con otros antibióticos glicopéptidos y cefalosporinas:

La singularidad de this compound radica en su estructura de glicopéptido-cefalosporina unido covalentemente, que proporciona un espectro de actividad más amplio y efectividad contra cepas bacterianas resistentes.

Actividad Biológica

Cefilavancin, a novel antibiotic, is notable for its potent activity against Gram-positive bacteria, particularly those resistant to conventional treatments. This article delves into the biological activity of this compound, supported by various studies and clinical trials.

This compound operates primarily by inhibiting bacterial cell wall synthesis. It binds to the lipid II D-Ala-D-Ala precursor, disrupting peptidoglycan elongation and cross-linking. This mechanism is similar to that of vancomycin but offers enhanced stability against β-lactamases and resistance mechanisms commonly found in staphylococci .

Key Points:

  • Target: Lipid II D-Ala-D-Ala epitope
  • Effect: Inhibition of peptidoglycan synthesis
  • Resistance: Effective against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-intermediate S. aureus (VISA)

Antimicrobial Spectrum

This compound has demonstrated significant efficacy against a range of Gram-positive pathogens. Its Minimum Inhibitory Concentration (MIC) values highlight its potency:

PathogenMIC (μg/ml)
MRSA0.03
VISA0.03
Vancomycin-intermediate S. aureus (VISA)0.125
Vancomycin-resistant S. aureus (VRSA)0.125

These values indicate that this compound is among the most effective agents against these resistant strains, outperforming other antibiotics such as daptomycin and linezolid .

Clinical Trials and Efficacy

This compound has undergone extensive clinical evaluation, particularly for complicated skin and soft tissue infections (cSSSIs). In Phase 2 trials, this compound demonstrated a cure rate comparable to that of vancomycin:

  • This compound Cure Rate: 91.7%
  • Vancomycin Cure Rate: 90.7%

Adverse effects were similar between treatment groups, with itching being more prevalent in the vancomycin cohort .

Case Study 1: Efficacy in MRSA Infection

In a murine model of MRSA infection, this compound exhibited an effective dose (ED50) of 0.19 mg/kg, significantly lower than the ED50 for vancomycin at 8.1 mg/kg . This indicates a higher potency and potential for lower dosing in clinical settings.

Case Study 2: Treatment of Complicated Skin Infections

A clinical trial involving patients with cSSSIs showed that this compound maintained plasma concentrations above the MIC for MRSA throughout the treatment duration, supporting its use as a first-line agent in resistant infections .

Pharmacokinetics

This compound is administered intravenously and has a half-life ranging from 9 to 13 hours. It is moderately bound to plasma proteins (~50%) and primarily excreted via renal filtration . This pharmacokinetic profile supports its suitability for treating severe infections requiring sustained antibiotic levels.

Propiedades

Número CAS

722454-12-8

Fórmula molecular

C87H95Cl3N16O28S2

Peso molecular

1983.3 g/mol

Nombre IUPAC

(6R,7R)-7-[[(2Z)-2-(2-amino-5-chloro-1,3-thiazol-4-yl)-2-[3-[[(1S,2R,18R,19R,22S,25R,28R,40S)-48-[(2S,3R,4S,5S,6R)-3-[(2S,4S,5S,6S)-4-amino-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-(2-amino-2-oxoethyl)-5,15-dichloro-2,18,32,35,37-pentahydroxy-19-[[(2R)-4-methyl-2-(methylamino)pentanoyl]amino]-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8(48),9,11,14,16,29(45),30,32,34(39),35,37,46,49-pentadecaene-40-carbonyl]amino]propoxyimino]acetyl]amino]-8-oxo-3-(pyridin-1-ium-1-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate

InChI

InChI=1S/C87H95Cl3N16O28S2/c1-33(2)20-45(94-5)74(117)100-62-66(112)36-11-14-49(43(88)22-36)130-51-24-38-25-52(70(51)134-85-71(69(115)68(114)53(31-107)132-85)133-55-29-87(4,93)72(116)34(3)129-55)131-50-15-12-37(23-44(50)89)67(113)63-81(124)99-59(42-26-40(108)27-48(110)56(42)41-21-35(10-13-47(41)109)57(77(120)101-63)98-78(121)58(38)97-75(118)46(28-54(91)111)96-80(62)123)76(119)95-16-9-19-128-104-61(60-73(90)136-86(92)103-60)79(122)102-64-82(125)106-65(84(126)127)39(32-135-83(64)106)30-105-17-7-6-8-18-105/h6-8,10-15,17-18,21-27,33-34,45-46,53,55,57-59,62-64,66-69,71-72,83,85,94,107,112-116H,9,16,19-20,28-32,93H2,1-5H3,(H15-,91,92,95,96,97,98,99,100,101,102,103,104,108,109,110,111,117,118,119,120,121,122,123,124,126,127)/t34-,45+,46-,53+,55-,57+,58+,59-,62+,63-,64+,66+,67+,68+,69-,71+,72+,83+,85-,87-/m0/s1

Clave InChI

OGUAFUAJSPORAH-KHCCTVBNSA-N

SMILES

CC1C(C(CC(O1)OC2C(C(C(OC2OC3=C4C=C5C=C3OC6=C(C=C(C=C6)C(C(C(=O)NC(C(=O)NC5C(=O)NC7C8=CC(=C(C=C8)O)C9=C(C=C(C=C9O)O)C(NC(=O)C(C(C1=CC(=C(O4)C=C1)Cl)O)NC7=O)C(=O)NCCCON=C(C1=C(SC(=N1)N)Cl)C(=O)NC1C2N(C1=O)C(=C(CS2)C[N+]1=CC=CC=C1)C(=O)[O-])CC(=O)N)NC(=O)C(CC(C)C)NC)O)Cl)CO)O)O)(C)N)O

SMILES isomérico

C[C@H]1[C@H]([C@@](C[C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=C4C=C5C=C3OC6=C(C=C(C=C6)[C@H]([C@H](C(=O)N[C@H](C(=O)N[C@H]5C(=O)N[C@@H]7C8=CC(=C(C=C8)O)C9=C(C=C(C=C9O)O)[C@H](NC(=O)[C@H]([C@@H](C1=CC(=C(O4)C=C1)Cl)O)NC7=O)C(=O)NCCCO/N=C(/C1=C(SC(=N1)N)Cl)\C(=O)N[C@H]1[C@@H]2N(C1=O)C(=C(CS2)C[N+]1=CC=CC=C1)C(=O)[O-])CC(=O)N)NC(=O)[C@@H](CC(C)C)NC)O)Cl)CO)O)O)(C)N)O

SMILES canónico

CC1C(C(CC(O1)OC2C(C(C(OC2OC3=C4C=C5C=C3OC6=C(C=C(C=C6)C(C(C(=O)NC(C(=O)NC5C(=O)NC7C8=CC(=C(C=C8)O)C9=C(C=C(C=C9O)O)C(NC(=O)C(C(C1=CC(=C(O4)C=C1)Cl)O)NC7=O)C(=O)NCCCON=C(C1=C(SC(=N1)N)Cl)C(=O)NC1C2N(C1=O)C(=C(CS2)C[N+]1=CC=CC=C1)C(=O)[O-])CC(=O)N)NC(=O)C(CC(C)C)NC)O)Cl)CO)O)O)(C)N)O

Apariencia

Solid powder

Pureza

>98% (or refer to the Certificate of Analysis)

Vida útil

>3 years if stored properly

Solubilidad

Soluble in DMSO

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

Cefilavancin;  TD-1792;  TD1792;  TD 1792

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.